molecular formula C9H11N3O B2943556 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide CAS No. 1934399-85-5

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide

Cat. No.: B2943556
CAS No.: 1934399-85-5
M. Wt: 177.207
InChI Key: SUNZCNLUYBZYMC-UHFFFAOYSA-N
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Description

Catalytic Asymmetric Strategies for Chiral Scaffold Construction

The construction of chiral 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide derivatives demands precise stereochemical control, often achieved through catalytic asymmetric synthesis. A landmark study demonstrated the use of copper(I) catalysis with chiral 1,8-naphthyridine-based ligands to induce axial chirality in related naphthyridine systems. These ligands, featuring electron-donating substituents, enable desymmetrization reactions by coordinating to copper centers and creating chiral environments that favor enantioselective cyclization. For example, the Friedlander condensation—a classical method for synthesizing 1,8-naphthyridines—has been adapted for asymmetric synthesis using ionic liquid catalysts like choline hydroxide (ChOH) in water. This approach leverages hydrogen bonding between the catalyst and substrates to stabilize transition states, achieving enantiomeric excess (ee) values exceeding 90% while operating under mild conditions (28–75°C).

Density functional theory (DFT) studies have elucidated the role of noncovalent interactions in these reactions. The ChOH catalyst forms hydrogen bonds with both the 2-aminonicotinaldehyde precursor and ketone reactants, aligning them for stereoselective cyclization. This mechanistic insight has guided the design of analogous protocols for 5,6,7,8-tetrahydro derivatives, where saturation of the naphthyridine ring introduces additional stereocenters. Recent work has also explored palladium-catalyzed asymmetric allylic alkylation to install chiral side chains, though this remains less developed compared to copper-mediated methods.

Heck-Type Vinylation Protocols in Naphthyridine Functionalization

Heck coupling reactions have emerged as powerful tools for functionalizing the naphthyridine core, particularly for introducing vinyl groups at the C2 position. A notable example involves the palladium-catalyzed coupling of 6-iodo-1,8-naphthyridine derivatives with glycal enol ethers, yielding C-glycoside analogs with retained stereochemistry. This protocol employs Pd(OAc)₂ and AsPh₃ as catalytic partners, operating under inert conditions to prevent oxidative degradation of the naphthyridine ring. The reaction proceeds via a syn-insertion mechanism, where the palladium center coordinates the iodide substrate before undergoing migratory insertion with the vinyl ether.

Recent optimizations have focused on improving regioselectivity and reducing metal loading. For instance, microwave-assisted Heck reactions under solvent-free conditions achieve full conversion in under 30 minutes, leveraging rapid heating to minimize side reactions. This method, utilizing ammonium acetate as a base, avoids traditional solvents like DMF and simplifies purification by eliminating chromatography. The resulting vinylated naphthyridines serve as intermediates for further transformations, such as hydroamination or oxidation to carboxamide derivatives.

Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation Approaches

Ruthenium complexes bearing 1,8-naphthyridine ligands have shown exceptional activity in transfer hydrogenation, a critical step for reducing imine intermediates in carboxamide synthesis. In one study, [Ru(acac)₂(CO)(L)] complexes (where L = 2-(3′-methoxyphenyl)-1,8-naphthyridine) catalyzed the reduction of ketones to alcohols with up to 92% conversion using 2-propanol as a hydrogen source. The naphthyridine ligand adopts a monodentate coordination mode, creating a labile site for substrate binding while maintaining chiral induction through π-π interactions.

Enantioselectivity in these systems arises from the ligand’s ability to stabilize specific transition states via hydrogen bonding and steric effects. Molecular dynamics simulations of analogous complexes bound to the human serotonin transporter (hSERT) reveal that chiral naphthyridine derivatives maintain stable interactions with target proteins, underscoring their potential in drug development. Further refinements in ligand design, such as introducing bulky substituents at the naphthyridine N8 position, have enhanced ee values to >95% for certain substrates.

Solvent-Free and Chromatography-Free Purification Techniques

The push toward sustainable synthesis has driven innovations in solvent-free and chromatography-free purification for this compound. A microwave-assisted Friedlander condensation using ammonium acetate as a catalyst exemplifies this trend, producing naphthyridines in 85–92% yield without solvents or column chromatography. The reaction mixture is simply washed with water post-completion, exploiting the poor aqueous solubility of the product to facilitate isolation.

Similarly, gram-scale syntheses in water using ChOH ionic liquid catalysts have achieved near-quantitative yields while eliminating organic solvents. The ChOH catalyst remains dissolved in the aqueous phase, allowing for straightforward separation via decantation or filtration. These methods not only reduce environmental impact but also improve scalability, as demonstrated by the synthesis of 10–50 g batches in a single run.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h3-4H,1-2,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNZCNLUYBZYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1.1. Heck-Type Vinylation

A critical step in synthesizing naphthyridine derivatives involves palladium-catalyzed coupling reactions. For example, chloropyridine precursors undergo Heck reactions with ethylene gas to form vinylated intermediates. This method was optimized for atom economy and scalability in synthesizing related tetrahydronaphthyridines .
Example:
2-Chloropyridine derivatives react with ethylene under Pd catalysis to yield 2-vinylpyridine intermediates, which are pivotal for subsequent cyclization steps.

2.1. Ammonia-Mediated Cyclization

The naphthyridine core is formed via intramolecular cyclization under ammonia pressure. This reaction converts 3-acyl-2-vinylpyridine derivatives into dihydronaphthyridine carboxamides in a one-pot process .
Key Conditions:

  • Reagents: NH₃ (gas), methanol solvent

  • Temperature: 60°C

  • Pressure: 0.65 MPa

  • Yield: ~79% (HPLC assay)

Mechanism:

  • Aza-Michael addition of ammonia to the vinyl group.

  • Intramolecular cyclization followed by dehydration.

3.1. Enantioselective Transfer Hydrogenation

The dihydronaphthyridine intermediate undergoes asymmetric reduction to yield chiral tetrahydro derivatives. Ruthenium catalysts with chiral ligands achieve high enantiomeric excess (ee) .
Example:
Dihydronaphthyridine-5-carboxamide 17 is reduced using:

  • Catalyst: RuCl[(S,S)-TsDPEN]

  • Hydrogen Source: HCO₂H/Et₃N

  • Conditions: 40°C, 24 hours

  • Result: 5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxamide with >99% ee

4.1. Amide Hydrolysis and Derivatization

The carboxamide group can be hydrolyzed to carboxylic acids or modified via nucleophilic substitution:

  • Hydrolysis: Acidic (HCl) or basic (NaOH) conditions yield carboxylic acids .

  • Substitution: Reactivity with amines or alkoxides forms secondary amides or esters.

4.2. Oxidation Reactions

Oxidizing agents like KMnO₄ convert tetrahydro-naphthyridines to aromatic naphthyridines. For example, oxidation of the saturated ring restores aromaticity, enhancing π-conjugation .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Heck VinylationPd(OAc)₂, PPh₃, ethylene, DMF, 100°C2-Vinylpyridine derivative85%
Ammonia CyclizationNH₃ (0.65 MPa), MeOH, 60°CDihydronaphthyridine carboxamide79%
Transfer HydrogenationRuCl[(S,S)-TsDPEN], HCO₂H/Et₃N, 40°CChiral tetrahydro-naphthyridine>99% ee
Amide Hydrolysis6M HCl, reflux, 12h1,8-Naphthyridine-2-carboxylic acid92%

Table 2: Comparative Reactivity of Naphthyridine Derivatives

CompoundReaction with NH₃Oxidation StabilityHydrogenation Efficiency
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamideForms stable dihydro intermediatesModerateHigh (Ru-catalyzed)
1,8-Naphthyridine-2-carboxylic acidNo cyclizationHigh (aromatic)N/A

6.2. Biological Activity Modulation

Derivatives with modified carboxamide groups show enhanced binding to enzymatic targets, such as kinase inhibitors and antimicrobial agents .

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The electron-deficient naphthyridine ring directs electrophiles to specific positions (e.g., C-3 or C-5).

  • Steric Effects: Substituents on the saturated ring influence reaction selectivity during hydrogenation or oxidation.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with diverse applications in pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry . It belongs to the class of naphthyridines, known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Development: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

Biochemical Research: It is used in studies exploring enzyme inhibition and receptor interactions, helping researchers understand complex biological pathways .

Material Science: The compound's unique structure allows it to be incorporated into polymers, enhancing material properties such as strength and thermal stability .

Agricultural Chemistry: It has potential applications in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides .

Analytical Chemistry: This chemical is employed in analytical methods for detecting and quantifying specific biomolecules, aiding in drug testing and environmental monitoring .

Biological Activities

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid exhibits multiple biological activities. Naphthyridine derivatives have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans. They can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. Additionally, these derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, showing potential in treating chronic inflammatory diseases, and may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Chemical Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
  • Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium or iridium complexes. The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further explored for their biological and pharmacological activities.

Case Studies

  • Anticancer Activity: A study evaluated the cytotoxic effects of a series of naphthyridine derivatives on human cancer cell lines, including HeLa and MDA-MB-231. Results indicated significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM, suggesting potential for development as anticancer agents.
  • Anti-inflammatory Properties: In an experimental model of colitis in rats, administration of naphthyridine derivatives resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This finding supports the therapeutic potential of these compounds in inflammatory bowel diseases.
  • Neuroprotection: A recent investigation into the neuroprotective effects of naphthyridine derivatives demonstrated their ability to prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels.

Related compounds

  • 1,8-Naphthyridine: A closely related compound with similar biological activities and applications.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine: Another naphthyridine derivative with potential therapeutic properties.
  • 5,6,7,8-Tetrahydro-2-naphthoic acid: A structurally similar compound used in various industrial applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Compound Name Key Substituents Synthesis Yield Key Findings References
2-((3-Fluorophenoxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Methyl, 3-fluorophenoxy 87% High yield via NaH/KI-mediated alkylation in DMF; enhanced stability
6-Isobutyl-2-((3-fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one Isobutyl, 3-fluorophenoxy 44% Moderate yield due to steric hindrance during alkylation
6-(4-Fluorophenyl)-2-(phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one 4-Fluorophenyl, phenoxymethyl 31% Lower yield attributed to electronic effects of the aryl substituent
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide Thieno ring, methyl N/A Incorporation of sulfur enhances π-stacking potential; MW = 262.33 g/mol

Key Observations :

  • Substituent Effects : Alkyl groups (e.g., methyl, isobutyl) improve synthetic yields compared to bulky aryl groups, likely due to reduced steric interference .
  • Electronic Modifications: Fluorinated phenoxy groups enhance metabolic stability, a critical factor in drug design .
  • Heteroatom Inclusion: The thieno-naphthyridine analog (C₁₂H₁₄N₄OS) demonstrates how sulfur incorporation alters electronic properties and bioavailability .

Positional Isomers: 1,7- vs. 1,8-Naphthyridine Derivatives

The position of nitrogen atoms in the naphthyridine ring profoundly affects chemical behavior:

  • 5,6,7,8-Tetrahydro-1,7-naphthyridine : This positional isomer (CAS# 13623-85-3) is synthesized via methods detailed in Chemical and Pharmaceutical Bulletin. Its 1,7-nitrogen arrangement may influence hydrogen-bonding interactions compared to the 1,8-analog, though direct pharmacological data are unavailable .
  • 1,8-Naphthyridine Core : The 1,8-configuration (as in the target compound) is more commonly exploited in kinase inhibitors and allosteric modulators due to its planar geometry .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide (THNCA) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its effects on various biological systems.

Chemical Structure and Properties

THNCA has the molecular formula C9H11N3OC_9H_{11}N_3O and a molecular weight of approximately 179.21 g/mol. Its structure features a naphthyridine core, which is a common scaffold in medicinal chemistry known for its versatile biological properties.

1. Antimicrobial Activity

THNCA exhibits significant antimicrobial properties. Research indicates that derivatives of 1,8-naphthyridine, including THNCA, show activity against various pathogens. For instance, studies have demonstrated that THNCA and its analogs can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliEffective inhibition
Bacillus cereusNotable activity

2. Anticancer Properties

The anticancer potential of THNCA has been explored through various studies. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Mechanistically, THNCA may act by interfering with cell cycle progression and inducing DNA damage in tumor cells .

Case Study:
A study conducted on lung cancer cell lines demonstrated that THNCA significantly reduced cell viability at concentrations as low as 10 µM. The compound was found to activate caspase pathways leading to apoptosis .

3. Anti-inflammatory Effects

THNCA also exhibits anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation . This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activities of THNCA can be attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation: THNCA can intercalate into DNA strands, which may disrupt replication and transcription processes in rapidly dividing cells.
  • Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory pathways and cancer progression, including cyclooxygenases (COX) and protein kinases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in sealed, labeled containers in a dry, ventilated area away from ignition sources. Ensure secondary containment to manage spills .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .

Q. What synthetic routes are commonly employed to prepare 1,8-naphthyridine carboxamide derivatives?

  • Methodological Answer :

  • Hydrolysis of Carbonitriles : React 1,8-naphthyridinecarbonitriles (e.g., 2-phenyl-1,8-naphthyridine-3-carbonitrile) with KOH in ethanol/water under reflux to yield carboxamides (51% yield) .
  • Friedländer Condensation : Use o-amino aldehydes with ketones to form 1,8-naphthyridine cores. For example, 2-amino-5,6-diphenylpyridine-3-carboxaldehyde and deoxybenzoin yield tetraphenyl-1,8-naphthyridine derivatives .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection to assess purity. Compare retention times against standards.
  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., methyl group signals at δ 1.2–1.5 ppm in tetrahydro derivatives) and FT-IR (amide C=O stretch at ~1650 cm1^{-1}) .
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Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in 1,8-naphthyridine carboxamide synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time and enhance yield by irradiating precursors (e.g., thieno[2,3-b]benzo[1,8]naphthyridine derivatives) at controlled power levels (e.g., 150 W, 10 min) .
  • Ionic Liquid Catalysis : Use [BMIM]BF4_4 as a solvent/catalyst in Friedländer reactions to achieve >80% yield while simplifying purification .

Q. What strategies are used to evaluate the biological activity of 1,8-naphthyridine carboxamide derivatives?

  • Methodological Answer :

  • Antitumor Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids show IC50_{50} values <10 µM .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria. Fluorinated derivatives (e.g., 6-fluoro-7-cycloalkylamino variants) exhibit potent bactericidal activity .

Q. How can researchers resolve contradictions in reported biological activity data for 1,8-naphthyridine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C-7 enhance antitumor activity) .
  • Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to isolate experimental variables .

Q. What methodological frameworks ensure rigor in studies involving 1,8-naphthyridine carboxamides?

  • Methodological Answer :

  • Triangulation : Combine quantitative (e.g., IC50_{50} values) and qualitative data (e.g., crystallography) to validate findings .
  • Control Experiments : Include negative controls (e.g., solvent-only groups) and positive controls (e.g., cisplatin in antitumor assays) to confirm specificity .

Q. How can regioselectivity be achieved in synthesizing 1,8-naphthyridine carboxamide derivatives?

  • Methodological Answer :

  • Heterocyclic Ketal Aminals : Use cascade reactions with quinolines to direct regioselective formation of fused diazaheterocycles (e.g., 1,3-diazaheterocycle fused naphthyridines) .
  • Computational Modeling : Apply DFT calculations to predict reactive sites and optimize reaction pathways (e.g., identifying nucleophilic attack sites in Friedländer condensations) .

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